2-Ethenylsulfanyl-1,3-benzothiazole
Overview
Description
2-Ethenylsulfanyl-1,3-benzothiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal and agricultural fields. The compound is synthesized by the reaction of 2-mercaptobenzothiazole with acetylene or ethylene.
Mechanism Of Action
The mechanism of action of 2-ethenylsulfanyl-1,3-benzothiazole is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting specific enzymes or proteins in the target cells.
Biochemical And Physiological Effects
Studies have shown that 2-ethenylsulfanyl-1,3-benzothiazole exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. Additionally, the compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-ethenylsulfanyl-1,3-benzothiazole is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of pathogenic microorganisms, making it a promising candidate for the development of new antimicrobial agents. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity to human cells.
Future Directions
There are several future directions for the research on 2-ethenylsulfanyl-1,3-benzothiazole. One of the most promising areas of research is the development of new antimicrobial agents based on the structure of the compound. Additionally, the compound has shown promising anticancer activity, and further research is needed to explore its potential as a cancer therapeutic agent. Finally, the compound has potential applications in the agricultural field as a fungicide or herbicide, and further research is needed to explore its efficacy in this area.
Synthesis Methods
The synthesis of 2-ethenylsulfanyl-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with acetylene or ethylene. The reaction is carried out under mild conditions using a suitable solvent such as ethanol or acetic acid. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
2-Ethenylsulfanyl-1,3-benzothiazole has been extensively studied for its potential applications in medicinal and agricultural fields. The compound exhibits a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
properties
IUPAC Name |
2-ethenylsulfanyl-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h2-6H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPTXCHOFYAPNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325452 | |
Record name | 2-(Ethenylsulfanyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethenylsulfanyl-1,3-benzothiazole | |
CAS RN |
13604-13-2 | |
Record name | NSC508091 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Ethenylsulfanyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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